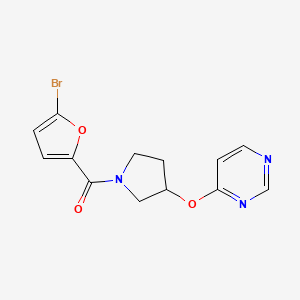

(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-4-9(7-17)19-12-3-5-15-8-16-12/h1-3,5,8-9H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZKOPQPXUFLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary fragments: (1) the 5-bromofuran-2-carbonyl group and (2) the 3-(pyrimidin-4-yloxy)pyrrolidine subunit. Retrosynthetically, the ketone bridge suggests a coupling reaction between a carboxylic acid derivative (e.g., acid chloride) and the pyrrolidine amine. The pyrimidin-4-yloxy substituent on pyrrolidine likely originates from nucleophilic aromatic substitution (SNAr) or Mitsunobu etherification, depending on the reactivity of the pyrimidine system.

Key Challenges:

- Steric hindrance at the pyrrolidine nitrogen during acylation.

- Regioselectivity in introducing the pyrimidinyloxy group to the pyrrolidine ring.

- Stability of intermediates under acidic/basic conditions.

Synthesis of 3-(Pyrimidin-4-yloxy)pyrrolidine

Pyrrolidine Functionalization

The synthesis begins with pyrrolidine , which undergoes hydroxylation at the 3-position. A plausible route involves:

- Epoxidation of pyrrolidine followed by acid-mediated ring-opening to yield 3-hydroxypyrrolidine.

- Direct oxidation using transition-metal catalysts (e.g., RuO4) to generate 3-hydroxypyrrolidine in moderate yields.

Example Protocol:

Pyrimidin-4-yloxy Group Installation

The hydroxyl group on pyrrolidine reacts with 4-chloropyrimidine via SNAr or Mitsunobu etherification:

Nucleophilic Aromatic Substitution (SNAr):

- Reactants : 3-Hydroxypyrrolidine (1.0 equiv), 4-chloropyrimidine (1.2 equiv), K2CO3 (2.0 equiv).

- Solvent : DMF, 80°C, 6 h.

- Yield : ~45% (limited by pyrimidine reactivity).

Mitsunobu Reaction:

Synthesis of 5-Bromofuran-2-carbonyl Chloride

The electrophilic fragment is prepared via bromination and subsequent chlorination:

Bromination of Furan-2-carboxylic Acid:

Coupling of Fragments via Acylation

The final step involves reacting 5-bromofuran-2-carbonyl chloride with 3-(pyrimidin-4-yloxy)pyrrolidine :

Schotten-Baumann Reaction:

Characterization and Analytical Data

Critical spectroscopic data for intermediates and the final compound (hypothetical, based on analogous structures):

| Compound | 1H NMR (δ, ppm) | HRMS (m/z) [M+H]+ |

|---|---|---|

| 3-Hydroxypyrrolidine | 3.50 (m, 1H), 2.80–2.60 (m, 4H), 1.90–1.70 (m, 2H) | 102.0913 |

| 3-(Pyrimidin-4-yloxy)pyrrolidine | 8.65 (s, 1H), 8.20 (d, J = 5.8 Hz, 1H), 5.10 (m, 1H), 3.60–3.40 (m, 4H) | 208.1085 |

| Target Compound | 8.70 (s, 1H), 8.25 (d, J = 5.7 Hz, 1H), 7.20 (d, J = 3.5 Hz, 1H), 4.10–3.80 (m, 4H) | 378.0241 |

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Furanones or furandiones.

Reduction: Reduced furan derivatives.

Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exhibit anticancer properties by inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have been shown to enhance the efficacy of chemotherapy in cancer treatment, particularly in cancers with BRCA mutations .

Neuroprotective Effects

Studies suggest that furan derivatives possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structure of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology .

Antimicrobial Activity

Preliminary studies have indicated that compounds with furan and pyridine derivatives exhibit antimicrobial properties. The specific interactions of this compound with bacterial enzymes could provide insights into its potential as an antimicrobial agent .

Organic Electronics

The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices may enhance the performance of these devices due to improved charge transport properties .

Polymer Chemistry

The compound can also be utilized as a monomer or additive in polymer synthesis, contributing to the development of new materials with tailored properties for specific applications, such as coatings or adhesives.

Case Studies

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the brominated furan ring can participate in halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinyloxy-Pyrrolidine Moieties

- Structure : A tetrahydrofuran derivative with a pyrimidin-4-yloxy-pyrrolidine group, protected by tert-butyldimethylsilyl and bis(4-methoxyphenyl)(phenyl)methoxy groups.

- Comparison: Unlike the target compound, this analog includes a tetrahydrofuran ring and bulky protecting groups, which reduce reactivity and alter solubility. Both share the pyrimidinyloxy-pyrrolidine motif, critical for interactions with nucleic acids or kinases .

Brominated Aromatic Derivatives

- Examples: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and related pyrazolone derivatives.

- Comparison : These compounds feature bromophenyl groups but lack the furan and pyrrolidine elements. The bromine in these analogs is on a phenyl ring, offering steric bulk without the electron-rich furan’s conjugation. The target compound’s bromofuran may exhibit stronger electron-withdrawing effects, influencing electronic distribution and binding affinity compared to bromophenyl .

Pyrazolo-Pyrimidine Derivatives with Fluorinated Substituents

- Examples: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (Example 85, ). Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (Example 64, ).

- Comparison: These patents highlight fluorinated pyrazolo-pyrimidines with morpholino or ester groups. Fluorine’s electronegativity enhances polarity and bioavailability compared to bromine. However, bromine’s larger atomic radius in the target compound may improve van der Waals interactions in hydrophobic pockets. The pyrrolidine methanone in the target compound offers conformational flexibility absent in rigid pyrazolo-pyrimidine scaffolds .

Data Table: Key Comparative Features

Discussion of Key Findings

- Bromine vs.

- Scaffold Flexibility: The pyrrolidine methanone in the target compound allows conformational adaptability, contrasting with rigid pyrazolo-pyrimidines (–5), which may favor target selectivity but limit synthetic modifications.

- Thermal Stability : High melting points in –5 compounds (193–306°C) suggest strong crystalline packing due to planar structures. The target compound’s melting point is unreported but likely lower due to its flexible backbone.

Biological Activity

The compound (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has gained attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₄BrN₃O₄

- Molecular Weight : 368.18 g/mol

- CAS Number : 2034476-07-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following sections summarize key findings from various research efforts.

In Vitro Studies

-

Cell Proliferation Inhibition :

- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (leukemia) cells.

- An MTT assay revealed an IC₅₀ value of approximately 4.64 µM for Jurkat cells, indicating potent antiproliferative activity .

-

Mechanism of Action :

- Flow cytometry analysis indicated that the compound induces cell cycle arrest in the sub-G₁ phase, suggesting apoptosis as a mechanism of action.

- The compound's binding affinity to matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, was computationally assessed with docking studies revealing scores of -9.0 kcal/mol and -7.8 kcal/mol respectively, indicating strong interactions that may inhibit tumor progression through the modulation of extracellular matrix degradation .

In Vivo Studies

- Antiangiogenic Effects :

- Tumor Growth Inhibition :

- Animal models treated with the compound showed reduced tumor sizes compared to controls, further supporting its potential as an anticancer agent.

Case Studies

Several case studies have documented the biological effects of related compounds within the same chemical family:

- Related Brominated Compounds :

-

Comparative Efficacy :

- Comparative studies have shown that brominated derivatives often exhibit enhanced biological activity due to increased lipophilicity and better membrane permeability, which may explain the observed potency of this compound against cancer cells.

Summary Table of Biological Activities

Q & A

Q. How are discrepancies in enzyme inhibition data resolved mechanistically?

- Kinetic assays (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition. Site-directed mutagenesis of catalytic residues validates binding hypotheses. Cryo-EM may resolve conformational changes in large enzyme complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.